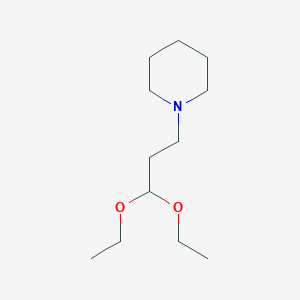

1-(3,3-Diethoxypropyl)piperidine

説明

Contextualizing 1-(3,3-Diethoxypropyl)piperidine within the Piperidine (B6355638) and Acetal (B89532) Chemical Classes

1-(3,3-Diethoxypropyl)piperidine belongs to two significant classes of organic compounds: piperidines and acetals.

The acetal group, specifically a diethyl acetal in this case, consists of a carbon atom bonded to two ethoxy (-OCH2CH3) groups. Acetals are commonly employed in organic synthesis as protecting groups for aldehydes. This strategy prevents the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. The acetal can be readily converted back to the aldehyde under acidic conditions when needed. whiterose.ac.uk The presence of the acetal group in 1-(3,3-Diethoxypropyl)piperidine allows for selective reactions at the piperidine nitrogen without affecting the aldehyde functionality.

Significance of 1-(3,3-Diethoxypropyl)piperidine as a Synthetic Precursor and Chemical Building Block

The dual functionality of 1-(3,3-Diethoxypropyl)piperidine makes it a highly useful synthetic precursor and building block in organic chemistry. sigmaaldrich.com Its structure allows for a stepwise and controlled approach to the synthesis of more elaborate molecules.

The piperidine nitrogen can act as a nucleophile or a base, participating in a variety of chemical transformations. For instance, it can be alkylated, acylated, or used in coupling reactions to introduce new substituents. wikipedia.org This reactivity is fundamental to building molecular complexity.

Simultaneously, the diethoxypropyl group serves as a masked aldehyde. This latent functionality can be unveiled at a later synthetic stage through hydrolysis of the acetal. The regenerated aldehyde can then undergo a wide range of reactions, such as reductive amination, Wittig reactions, or aldol (B89426) condensations, to further elaborate the molecular structure. This strategic use of a protecting group is a key principle in modern organic synthesis.

The utility of piperidine-containing building blocks is well-established in the synthesis of complex targets, including natural products and pharmacologically active compounds. whiterose.ac.uknih.gov The ability to introduce a piperidine ring along with a reactive side chain, as offered by 1-(3,3-Diethoxypropyl)piperidine, is a valuable tool for synthetic chemists.

Overview of Research Trajectories for 1-(3,3-Diethoxypropyl)piperidine and Analogous Structures

Research involving 1-(3,3-Diethoxypropyl)piperidine and analogous structures often focuses on their application in the synthesis of novel heterocyclic compounds. The exploration of new synthetic methodologies to create diverse libraries of piperidine derivatives remains an active area of investigation. nih.gov

Studies have explored the synthesis of various piperidine analogues with different substituents on the ring and on the side chain. nih.gov For example, research into 3-phenoxypropyl piperidine analogues has been conducted to explore their potential as receptor agonists. nih.govresearchgate.net The synthesis of piperidines with various side chains is often a key step in the development of new therapeutic agents. nih.govnih.gov

Furthermore, the development of efficient and stereoselective methods for the synthesis of substituted piperidines is a significant research focus. whiterose.ac.uk These methods often involve the use of organometallic reagents, catalytic hydrogenation, or multi-component reactions to control the stereochemistry of the final products. nih.govmdpi.com The ability to create specific stereoisomers is crucial, as different isomers of a molecule can have vastly different biological activities.

The use of piperidine derivatives as scaffolds for fragment-based drug discovery is another important research trajectory. whiterose.ac.uk By creating a library of diverse piperidine-containing fragments, researchers can screen for compounds that bind to specific biological targets and then optimize these fragments to develop potent and selective drug candidates.

| Property | Value |

| Molecular Formula | C12H25NO2 |

| Molecular Weight | 215.34 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 108-110 °C at 0.5 mmHg |

| Density | 0.939 g/mL at 25 °C |

Structure

3D Structure

特性

IUPAC Name |

1-(3,3-diethoxypropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-3-14-12(15-4-2)8-11-13-9-6-5-7-10-13/h12H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOIBTMVTGFQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCN1CCCCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 1 3,3 Diethoxypropyl Piperidine

Reactivity of the Acetal (B89532) Moiety

The diethoxypropyl group is a diethyl acetal of 3-piperidinopropanal. Acetal groups are well-known in organic chemistry for their specific reactivity, primarily their stability under neutral or basic conditions and their susceptibility to hydrolysis under acidic conditions. wikipedia.org

The defining reaction of the acetal functionality is its hydrolysis to the corresponding aldehyde and alcohols, a transformation that requires an acid catalyst. The reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the hydrolysis products.

The mechanism for the acid-catalyzed hydrolysis of the diethoxypropyl group proceeds through several distinct steps:

Protonation: One of the ethoxy groups is protonated by an acid (H-A), increasing its leaving group ability.

Formation of an Oxocarbenium Ion: The protonated ethoxy group departs as a molecule of ethanol (B145695), leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion, forming a protonated hemiacetal.

Deprotonation: The protonated hemiacetal is deprotonated by a base (A⁻ or H₂O) to yield a neutral hemiacetal.

Second Protonation and Elimination: The remaining ethoxy group is protonated, and a second molecule of ethanol is eliminated, again forming the oxocarbenium ion intermediate.

Final Nucleophilic Attack and Deprotonation: A second water molecule attacks the carbocation, and subsequent deprotonation yields the final aldehyde product, 3-piperidinopropanal, and two molecules of ethanol.

A discussion on the acid-catalyzed hydrolysis of a different piperidine-containing molecule, piperine, highlights that even weaker acids like citric acid can facilitate the cleavage of related functionalities under reflux conditions. sciencemadness.org

Table 1: Conditions for Acid-Catalyzed Acetal Hydrolysis

| Catalyst | Solvent | Temperature | Notes |

|---|---|---|---|

| Dilute HCl | Water/THF | Room Temp - Reflux | Standard and effective method for deprotection. wikipedia.org |

| Acetic Acid | Water | Reflux | Milder acid, may require heat to proceed at a reasonable rate. |

| p-Toluenesulfonic acid (PTSA) | Acetone/Water | Room Temperature | Often used in catalytic amounts. |

In organic synthesis, functional groups are often "protected" to prevent them from reacting under conditions intended to modify another part of the molecule. organic-chemistry.org The diethoxypropyl group serves as a protecting group for a propanal moiety.

The key features of the diethoxypropyl group as a protective strategy are:

Stability: It is stable to a wide range of reagents, particularly nucleophiles, bases, hydrides, and organometallic reagents. wikipedia.org For example, while a reagent like lithium aluminum hydride would reduce an aldehyde, it will not react with the acetal. wikipedia.org

Introduction: Acetals are typically formed from the corresponding aldehyde using an alcohol in the presence of an acid catalyst.

Removal (Deprotection): The aldehyde can be regenerated when needed through acid-catalyzed hydrolysis, as detailed in the previous section. wikipedia.org

This strategy allows for synthetic operations on the piperidine (B6355638) ring or other parts of a larger molecule without interference from the reactive aldehyde group. The use of different protecting groups with varying stability allows for selective deprotection, an approach known as an orthogonal protecting group strategy. organic-chemistry.org

Reactivity of the Piperidine Nitrogen and Alkyl Chain

The piperidine component of the molecule features a tertiary amine nitrogen and a saturated hydrocarbon ring and chain.

The propyl chain connecting the piperidine ring to the acetal is a saturated alkyl chain. As such, its sp³-hybridized carbons are not electrophilic and are generally unreactive toward direct nucleophilic substitution. For a substitution reaction to occur on this chain, one of the hydrogen atoms would first need to be replaced with a good leaving group (e.g., a halide or a sulfonate ester like tosylate). Such a transformation would represent a functional group interconversion rather than a direct reaction of the starting molecule.

However, the piperidine nitrogen itself is a strong nucleophile and readily participates in substitution reactions. For instance, it can react with alkyl halides in Sₙ2 reactions to form quaternary ammonium (B1175870) salts. This reactivity is characteristic of the piperidine nitrogen, not the propyl chain carbons. Studies involving piperidine reacting with substituted pyridinium (B92312) ions or other electrophilic centers demonstrate its nucleophilic character. nih.govresearchgate.net

The piperidine ring and its tertiary nitrogen atom can undergo several types of transformations. fiveable.me

N-Oxidation: The tertiary amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

Salt Formation: As a base, the piperidine nitrogen readily reacts with acids to form piperidinium (B107235) salts. nih.gov This is a fundamental acid-base reaction.

Hydrogenation/Dehydrogenation: While the piperidine ring is already saturated, related unsaturated pyridine (B92270) rings can be hydrogenated to piperidines, often with high diastereoselectivity. nih.govwhiterose.ac.uk Conversely, under specific catalytic conditions, a piperidine ring can be dehydrogenated to form an aromatic pyridine ring, though this is an energetically demanding process.

Ring Functionalization: Advanced methods allow for the functionalization of the C-H bonds of the piperidine ring. For example, N-protected piperidines (such as N-Boc derivatives) can be deprotonated at a position adjacent to the nitrogen using a strong base, and the resulting anion can be trapped with an electrophile. acs.org This allows for the introduction of new substituents onto the ring.

Table 2: Potential Functional Group Interconversions

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| N-Oxidation | H₂O₂ or m-CPBA | Piperidine-N-oxide |

| Salt Formation | HCl, HBr, H₂SO₄ | Piperidinium Salt |

| N-Alkylation | CH₃I | Quaternary Ammonium Salt |

Reaction Pathways Involving both Acetal and Piperidine Functionalities

The most interesting and synthetically useful transformations of 1-(3,3-diethoxypropyl)piperidine are those that involve both the acetal and the piperidine functionalities sequentially. A common strategy involves the deprotection of the acetal to reveal the aldehyde, which can then react with the piperidine nitrogen, either intramolecularly or with an external reagent.

A prime example is a potential intramolecular reductive amination sequence:

Acetal Hydrolysis: The molecule is treated with aqueous acid to hydrolyze the acetal, yielding 3-piperidinopropanal.

Intramolecular Iminium Ion Formation: In the acidic medium, the piperidine nitrogen can attack the newly formed aldehyde carbonyl group. Subsequent dehydration leads to the formation of a cyclic iminium ion.

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is stable in mildly acidic conditions, can then reduce the iminium ion to yield a saturated bicyclic product, indolizidine.

This pathway demonstrates how the two functional groups can work in concert to facilitate the construction of more complex heterocyclic systems.

Table 3: Proposed Pathway for Indolizidine Synthesis

| Step | Transformation | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Acetal Deprotection | H₃O⁺, H₂O | 3-Piperidinopropanal |

| 2 | Intramolecular Cyclization/Dehydration | (Continues in acidic medium) | Bicyclic Iminium Ion |

Multi-component Reactions Utilizing 1-(3,3-Diethoxypropyl)piperidine Scaffolds

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued in medicinal chemistry and materials science for their ability to rapidly generate libraries of complex molecules. The 1-(3,3-diethoxypropyl)piperidine scaffold is a promising candidate for MCRs, primarily due to the masked aldehyde. Upon in situ deprotection, the resulting 3-(piperidin-1-yl)propanal can act as the aldehyde component in various MCRs.

One of the most prominent MCRs where this scaffold could be employed is the Ugi four-component reaction (Ugi-4CR) . The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. In a hypothetical Ugi reaction, 1-(3,3-diethoxypropyl)piperidine, after hydrolysis to the aldehyde, could react with an external amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide. The piperidine moiety would be incorporated into the final product, influencing its steric and electronic properties.

Another relevant MCR is the Passerini three-component reaction , which involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.gov Similar to the Ugi reaction, the deprotected 1-(3,3-diethoxypropyl)piperidine could serve as the aldehyde component.

The table below illustrates a hypothetical multi-component reaction involving 1-(3,3-diethoxypropyl)piperidine.

| Reaction Type | Reactants | Potential Product Scaffold |

| Ugi-4CR | 1-(3,3-Diethoxypropyl)piperidine (as aldehyde precursor), Amine (R¹-NH₂), Carboxylic Acid (R²-COOH), Isocyanide (R³-NC) | α-Acylamino carboxamide with a piperidinylethyl substituent |

| Passerini-3CR | 1-(3,3-Diethoxypropyl)piperidine (as aldehyde precursor), Carboxylic Acid (R¹-COOH), Isocyanide (R²-NC) | α-Acyloxy carboxamide with a piperidinylethyl substituent |

The successful implementation of 1-(3,3-diethoxypropyl)piperidine in these MCRs would depend on the compatibility of the reaction conditions with the stability of the piperidine ring and the efficiency of the in situ deprotection of the acetal.

Cyclization Cascades in Complex Molecular Synthesis

Cyclization cascades are powerful synthetic strategies that allow for the construction of polycyclic systems in a single, orchestrated sequence of reactions. The 1-(3,3-diethoxypropyl)piperidine molecule is a valuable precursor for such cascades, particularly for the synthesis of nitrogen-containing bicyclic and polycyclic alkaloids, such as indolizidines and quinolizidines.

A key transformation that can be envisioned is an intramolecular Mannich reaction . Acid-catalyzed hydrolysis of the diethyl acetal in 1-(3,3-diethoxypropyl)piperidine would generate an amino-aldehyde. This intermediate can then undergo an intramolecular cyclization, where the piperidine nitrogen acts as a nucleophile, attacking the protonated aldehyde. This would lead to the formation of a bicyclic iminium ion, a key intermediate in the biosynthesis of many alkaloids. Subsequent reduction or further reaction of this iminium ion could provide access to a variety of substituted indolizidine or quinolizidine (B1214090) frameworks.

Another potential cyclization cascade is the Pictet-Spengler reaction . While the classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde, variations of this reaction could potentially utilize the aldehyde generated from 1-(3,3-diethoxypropyl)piperidine. If the piperidine ring were part of a larger molecule containing an electron-rich aromatic system (such as an indole (B1671886) or a phenol), an intramolecular Pictet-Spengler-type cyclization could be triggered upon deprotection of the acetal, leading to complex polycyclic structures.

The table below outlines a potential cyclization cascade starting from a derivative of 1-(3,3-diethoxypropyl)piperidine.

| Cascade Type | Key Intermediate | Resulting Heterocyclic System |

| Intramolecular Mannich Reaction | 3-(Piperidin-1-yl)propanal | Indolizidine or Quinolizidine |

| Intramolecular Pictet-Spengler Reaction | Aryl-substituted piperidine with a 3-oxopropyl side chain | Polycyclic fused aza-heterocycles |

The diastereoselectivity of these cyclization reactions would be a critical aspect, influenced by the reaction conditions and the stereochemistry of any existing chiral centers in the molecule. The ability to control the stereochemical outcome would be essential for the synthesis of specific, biologically active target molecules.

Mechanistic Investigations into Reactions of 1 3,3 Diethoxypropyl Piperidine and Analogues

Elucidation of Reaction Mechanisms for Acetal (B89532) Hydrolysis

The hydrolysis of acetals, such as the diethoxypropyl group in 1-(3,3-diethoxypropyl)piperidine, is a fundamental acid-catalyzed reaction. beilstein-journals.org Generally, acetal hydrolysis can proceed through different mechanistic pathways, primarily the A-1 and A-2 mechanisms. osti.gov

The A-1 mechanism is a two-step process. The first and rate-determining step involves the protonation of one of the alkoxy groups, followed by the unimolecular cleavage of the carbon-oxygen bond to form an oxocarbenium ion and an alcohol. This intermediate then rapidly reacts with water to yield a hemiacetal, which subsequently hydrolyzes to the corresponding aldehyde and another molecule of alcohol. The stability of the oxocarbenium ion is a crucial factor in this pathway. beilstein-journals.org

The A-2 mechanism , in contrast, is a concerted process where a water molecule attacks the protonated acetal in the rate-determining step, leading directly to the products without the formation of a discrete carbocation intermediate. This pathway is characterized by a negative entropy of activation. osti.gov

Kinetic studies, including the analysis of solvent isotope effects, are instrumental in distinguishing between these mechanisms. An inverse solvent isotope effect (k(H₂O)/k(D₂O) < 1) is often indicative of an A-2 mechanism, whereas a normal solvent isotope effect is typically observed for A-1 reactions. osti.gov The specific mechanism for the hydrolysis of 1-(3,3-diethoxypropyl)piperidine would depend on the reaction conditions, such as the acidity of the medium and the solvent polarity. beilstein-journals.org

| Mechanism | Rate-Determining Step | Key Intermediate | Expected Solvent Isotope Effect (k(H₂O)/k(D₂O)) |

|---|---|---|---|

| A-1 | Unimolecular cleavage of protonated acetal | Oxocarbenium ion | Normal (> 1) |

| A-2 | Bimolecular attack of water on protonated acetal | None (concerted) | Inverse (< 1) |

Stereochemical Control in Chiral Piperidine (B6355638) Synthesis

The synthesis of chiral piperidines is of significant interest due to their prevalence in biologically active molecules. researchgate.netnih.gov Analogues of 1-(3,3-diethoxypropyl)piperidine serve as valuable precursors in developing stereoselective synthetic methods.

Transition State Analysis for Diastereoselective Transformations

Diastereoselective reactions are crucial for creating specific stereoisomers of substituted piperidines. The stereochemical outcome of these reactions is determined by the relative energies of the diastereomeric transition states. For instance, in the cyclization of acyclic precursors to form piperidine rings, the substituents on the forming ring will adopt conformations that minimize steric interactions in the transition state. researchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for analyzing these transition states. researchgate.net By modeling the geometries and energies of possible transition states, chemists can predict and rationalize the observed diastereoselectivity. For example, in the silylative cyclization of aza-1,6-dienes, DFT calculations have shown that a transition state with a substituent in an axial position of the forming piperidine ring can be destabilized by 1,3-diaxial interactions, leading to the preferential formation of the diastereomer with that substituent in an equatorial position. researchgate.net

Enantioselective Pathways in Organocatalyzed and Metal-Catalyzed Cyclizations

The enantioselective synthesis of chiral piperidines can be achieved through both organocatalysis and metal-catalysis. rsc.orgorganic-chemistry.org

Organocatalyzed cyclizations often involve the use of chiral amines or acids to generate chiral intermediates that then cyclize with high enantioselectivity. A prominent example is the organocatalytic Mannich reaction followed by a reductive cyclization, which can produce highly functionalized piperidines with excellent enantioselectivities (up to >99% ee). rsc.org The catalyst plays a key role in controlling the facial selectivity of the initial bond formation, which then dictates the stereochemistry of the final cyclic product.

Metal-catalyzed cyclizations utilize chiral transition metal complexes to control the stereochemical outcome. organic-chemistry.orgnih.gov Various metals, including palladium, rhodium, and nickel, have been employed in enantioselective cyclization reactions to form piperidines. organic-chemistry.orgnih.govdntb.gov.ua For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives can provide 3-substituted tetrahydropyridines in high yield and enantioselectivity, which can then be reduced to the corresponding chiral piperidines. organic-chemistry.org The chiral ligands coordinated to the metal center are responsible for creating a chiral environment that directs the stereochemical course of the reaction.

| Catalysis Type | Typical Catalysts | General Mechanism | Key Advantage |

|---|---|---|---|

| Organocatalysis | Chiral amines (e.g., proline derivatives), chiral phosphoric acids | Formation of chiral iminium or enamine intermediates | Metal-free, often milder reaction conditions |

| Metal-Catalysis | Complexes of Pd, Rh, Ni, Cu with chiral ligands | Asymmetric C-C or C-N bond formation within the coordination sphere of the metal | High efficiency and turnover numbers |

Mechanisms of Radical-Mediated Cyclization Processes

Radical cyclizations offer a powerful method for the construction of piperidine rings from acyclic precursors. nih.govrsc.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular cyclization onto a double bond or another radical acceptor.

The initiation of the radical can be achieved through various methods, including the use of radical initiators like AIBN with tin hydrides, or through photoredox catalysis. nih.govrsc.org In a typical tin hydride-mediated cyclization, a radical is generated on a carbon atom, which then adds to a tethered alkene in a 6-exo-trig cyclization to form a five-membered ring containing a new radical center. This new radical is then quenched by a hydrogen atom transfer from the tin hydride to give the final piperidine product. rsc.org

Photoredox catalysis has emerged as a milder and more sustainable alternative for initiating radical cyclizations. nih.gov In this approach, a photocatalyst, upon excitation by visible light, can induce a single-electron transfer (SET) to or from the substrate to generate a radical ion, which then fragments or reacts to form the key radical intermediate for cyclization. nih.gov

Hydride Shift Phenomena in Nitro-Mannich Cyclizations

The nitro-Mannich reaction is a valuable tool for the synthesis of functionalized piperidines. nih.govucl.ac.uk A particularly interesting mechanistic feature that can be involved in these reactions is the hydride shift. ucl.ac.ukresearchgate.net

Spectroscopic Characterization Methodologies for 1 3,3 Diethoxypropyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 1-(3,3-Diethoxypropyl)piperidine, offering deep insights into its atomic framework.

¹H NMR for Structural Elucidation and Stereochemical Assignment

Proton (¹H) NMR spectroscopy is instrumental in mapping the proton environment of the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values of the various proton signals provide a wealth of information for assigning the structure of 1-(3,3-Diethoxypropyl)piperidine.

Expected ¹H NMR Spectral Data for 1-(3,3-Diethoxypropyl)piperidine:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| CH(OEt)₂ | ~4.5 | Triplet (t) | 1H |

| OCH₂CH₃ | ~3.4 - 3.6 | Quartet (q) | 4H |

| N-CH₂ (propyl) | ~2.3 - 2.5 | Triplet (t) | 2H |

| Piperidine (B6355638) (α-CH₂) | ~2.3 - 2.5 | Multiplet (m) | 4H |

| CH₂ (middle of propyl) | ~1.7 - 1.9 | Multiplet (m) | 2H |

| Piperidine (β, γ-CH₂) | ~1.4 - 1.6 | Multiplet (m) | 6H |

| OCH₂CH₃ | ~1.1 - 1.2 | Triplet (t) | 6H |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific NMR instrument used.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of 1-(3,3-Diethoxypropyl)piperidine. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data for 1-(3,3-Diethoxypropyl)piperidine:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C H(OEt)₂ | ~102 |

| OC H₂CH₃ | ~60 |

| N-C H₂ (propyl) | ~58 |

| Piperidine (α-C H₂) | ~55 |

| C H₂ (middle of propyl) | ~30 |

| Piperidine (β-C H₂) | ~26 |

| Piperidine (γ-C H₂) | ~24 |

| OCH₂C H₃ | ~15 |

Advanced NMR Techniques for Complex Structural Determination

For an unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, advanced NMR techniques are employed. These include two-dimensional (2D) NMR experiments such as:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 1-(3,3-Diethoxypropyl)piperidine. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

Key IR Absorption Bands for 1-(3,3-Diethoxypropyl)piperidine:

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| C-H (alkane) | 2850 - 2970 | Stretching |

| C-O (ether) | 1050 - 1150 | Stretching |

| C-N (amine) | 1020 - 1250 | Stretching |

The absence of strong absorptions in the regions of O-H (around 3200-3600 cm⁻¹) and C=O (around 1650-1750 cm⁻¹) stretching confirms the purity of the compound from alcohol and carbonyl impurities, respectively.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 1-(3,3-Diethoxypropyl)piperidine. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₄H₂₉NO₂).

Electron ionization (EI) mass spectrometry often leads to the fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information.

Expected Fragmentation Pattern in the Mass Spectrum:

Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule.

Loss of an ethoxy group (-OCH₂CH₃): A significant fragment resulting from the cleavage of one of the ether linkages.

Formation of the piperidinium (B107235) ion: Cleavage of the propyl chain can lead to the stable piperidinium cation.

Alpha-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines, leading to characteristic fragment ions.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess

Chromatographic methods are essential for assessing the purity of 1-(3,3-Diethoxypropyl)piperidine and for separating enantiomers if the molecule is chiral.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is a primary tool for determining the purity of the compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly if the compound is not sufficiently volatile for GC.

Chiral Chromatography: In the context of stereochemistry, if 1-(3,3-Diethoxypropyl)piperidine were to exist as enantiomers (which is not the case for this specific achiral molecule), chiral HPLC or GC would be necessary to separate and quantify the enantiomeric excess (ee). This involves using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

By integrating the data from these diverse spectroscopic and chromatographic techniques, a complete and accurate characterization of 1-(3,3-Diethoxypropyl)piperidine can be achieved, ensuring its structural integrity and purity for any subsequent scientific application.

Gas Chromatography (GC) for Reaction Monitoring

Gas chromatography is a powerful tool for the real-time or near-real-time monitoring of chemical reactions, such as the synthesis of 1-(3,3-Diethoxypropyl)piperidine. This technique allows for the separation and quantification of volatile and thermally stable compounds, providing valuable insights into reaction kinetics, conversion rates, and the formation of byproducts.

The synthesis of 1-(3,3-Diethoxypropyl)piperidine, which may involve the N-alkylation of piperidine with a suitable propyl precursor, can be effectively monitored by GC. researchgate.net By periodically sampling the reaction mixture and analyzing it by GC, chemists can track the consumption of starting materials (e.g., piperidine) and the appearance of the desired product. The presence of any intermediates or side-products can also be detected and quantified, enabling the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity.

A typical GC method for monitoring the formation of 1-(3,3-Diethoxypropyl)piperidine would employ a capillary column with a nonpolar or medium-polarity stationary phase. A common choice would be a column coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane phase. Detection is most commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For more detailed structural information on any observed impurities, a Mass Spectrometer (MS) can be coupled to the GC, a technique known as GC-MS. nih.gov The fragmentation patterns observed in the mass spectra can help in the identification of unknown byproducts. nih.govnih.gov

In some cases, derivatization of the analyte may be necessary to improve its volatility or chromatographic behavior. nih.gov However, for a tertiary amine like 1-(3,3-Diethoxypropyl)piperidine, direct analysis is often feasible. Headspace GC (HS-GC) can also be a valuable technique, particularly for the analysis of residual starting materials or volatile impurities in the final product. chromforum.org

Illustrative GC Parameters for Reaction Monitoring of 1-(3,3-Diethoxypropyl)piperidine Synthesis

| Parameter | Value/Description |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl Methylpolysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | Initial Temp: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL (split or splitless mode) |

This table presents a hypothetical set of GC parameters for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Ratios

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purity assessment of 1-(3,3-Diethoxypropyl)piperidine and for the determination of enantiomeric ratios if the compound is prepared in a chiral, non-racemic form.

Purity Determination

For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov In this mode, a nonpolar stationary phase (commonly a C18 or C8-bonded silica) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

One of the challenges in the HPLC analysis of compounds like 1-(3,3-Diethoxypropyl)piperidine is the lack of a strong chromophore, which limits its detectability by standard UV-Vis detectors. researchgate.netchromforum.org To overcome this, several strategies can be employed. If high concentrations are analyzed, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used. researchgate.net Alternatively, for trace-level analysis, pre-column or post-column derivatization with a UV-active agent can be performed. nih.govnih.gov For instance, the piperidine nitrogen could potentially be derivatized, although this is more common for primary and secondary amines. nih.gov A more direct and increasingly common approach is the use of mass spectrometry as a detector (LC-MS), which offers high sensitivity and selectivity without the need for a chromophore. researchgate.net

Illustrative HPLC Parameters for Purity Analysis of 1-(3,3-Diethoxypropyl)piperidine

| Parameter | Value/Description |

| Column | C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

This table presents a hypothetical set of HPLC parameters for illustrative purposes.

Enantiomeric Ratio Determination

If 1-(3,3-Diethoxypropyl)piperidine is synthesized as a single enantiomer or as an enriched mixture of enantiomers, it is crucial to determine the enantiomeric excess (e.e.). This is achieved using chiral HPLC. csfarmacie.czsepscience.com Enantiomers have identical physical properties in a non-chiral environment, so their separation requires a chiral selector. This is most commonly accomplished by using a chiral stationary phase (CSP). csfarmacie.cznih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including those with amine functionalities. nih.govyakhak.org The choice of the specific CSP and the mobile phase (normal-phase, polar organic, or reversed-phase) is critical for achieving separation and must be determined empirically. nih.govnih.gov Normal-phase conditions, often using mixtures of alkanes and alcohols, are frequently successful for the resolution of enantiomers on polysaccharide-based CSPs. sepscience.com

The separation of enantiomers on a CSP relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. nih.gov The difference in the stability of these complexes leads to different retention times for the two enantiomers, allowing for their quantification.

Illustrative Chiral HPLC Parameters for Enantiomeric Separation of 1-(3,3-Diethoxypropyl)piperidine

| Parameter | Value/Description |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based, 250 mm x 4.6 mm ID) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at a low wavelength (e.g., 210 nm) or ELSD/MS |

| Injection Volume | 10 µL |

This table presents a hypothetical set of chiral HPLC parameters for illustrative purposes.

Computational Chemistry Applications in the Study of 1 3,3 Diethoxypropyl Piperidine

Density Functional Theory (DFT) Simulations

Mapping Reaction Pathways and Transition State Analysis

No research data available.

Predicting Regioselectivity in Chemical Transformations

No research data available.

Validation of Spectroscopic Data through Calculated Spectra

No research data available.

Ab Initio Methods for Mechanistic Insights

No research data available.

Computational Approaches for Elucidating Stereoselectivity

No research data available.

Should research on the computational chemistry of 1-(3,3-diethoxypropyl)piperidine be published in the future, a detailed article could then be composed.

Applications of 1 3,3 Diethoxypropyl Piperidine in Non Pharmaceutical Fields

Role as a Synthetic Intermediate in Organic Synthesis

The piperidine (B6355638) nucleus is a fundamental scaffold in a vast array of organic molecules. nih.govresearchgate.net Compounds like 1-(3,3-Diethoxypropyl)piperidine, which possess a readily functionalizable side chain, are valuable building blocks for the construction of more complex molecular architectures.

The diethoxypropyl group in 1-(3,3-Diethoxypropyl)piperidine can be hydrolyzed under acidic conditions to reveal a reactive aldehyde functionality. This in-situ generated aldehyde is a key feature that allows the molecule to participate in various cyclization reactions, leading to the formation of complex heterocyclic systems.

One significant application is in the synthesis of quinolizidine (B1214090) and indolizidine alkaloids. nih.govwhiterose.ac.uk These bicyclic nitrogen-containing heterocycles are present in numerous natural products and exhibit a wide range of biological activities. The general strategy involves the intramolecular cyclization of the aldehyde with the piperidine nitrogen, often followed by further transformations to yield the final alkaloid skeleton. While specific examples detailing the use of 1-(3,3-Diethoxypropyl)piperidine in the synthesis of these alkaloids are not extensively documented in publicly available literature, its structure makes it an ideal precursor for such transformations.

The following table outlines the potential heterocyclic systems that could be synthesized from 1-(3,3-Diethoxypropyl)piperidine:

Table 1: Potential Heterocyclic Systems from 1-(3,3-Diethoxypropyl)piperidine| Heterocyclic System | General Synthetic Strategy | Potential Application Areas |

|---|---|---|

| Quinolizidines | Intramolecular cyclization via aldehyde formation | Natural product synthesis, medicinal chemistry |

| Indolizidines | Intramolecular cyclization and rearrangement | Natural product synthesis, medicinal chemistry |

| Substituted Piperidines | Modification of the diethoxypropyl side chain | Agrochemicals, catalysts |

Beyond the synthesis of heterocyclic compounds, 1-(3,3-Diethoxypropyl)piperidine can serve as a precursor for a variety of advanced organic molecules through transformations of its functional groups. The piperidine nitrogen can be quaternized or used as a nucleophile in various coupling reactions. google.com The aldehyde generated from the diethoxypropyl group can undergo a wide range of reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, to introduce new carbon-carbon or carbon-nitrogen bonds.

These reactions allow for the elaboration of the side chain, leading to the synthesis of molecules with tailored properties for specific applications. For instance, the introduction of aromatic or other functional groups could lead to the development of novel ligands for catalysis or new building blocks for supramolecular chemistry.

Applications in Agrochemical Research

The piperidine moiety is a common feature in many agrochemicals, including pesticides and herbicides. google.com The structural characteristics of 1-(3,3-Diethoxypropyl)piperidine suggest its potential utility in this sector, both as a component of active ingredients and in the development of auxiliary agents like herbicide safeners.

Piperidine derivatives have been extensively investigated for their insecticidal and herbicidal properties. google.comgoogle.com The piperidine ring can act as a crucial pharmacophore, interacting with specific targets in pests or weeds. The synthesis of novel pesticides and herbicides often involves the modification of a core scaffold, and 1-(3,3-Diethoxypropyl)piperidine could serve as a versatile starting material for creating libraries of new potential agrochemicals. The aldehyde functionality, unmasked from the diethoxypropyl group, can be used to link the piperidine ring to other molecular fragments known to contribute to pesticidal or herbicidal activity.

Utility in Materials Science

The application of piperidine derivatives in materials science is an emerging area of research. While direct applications of 1-(3,3-Diethoxypropyl)piperidine in this field are not well-documented, the properties of its constituent parts suggest potential uses. The precursor to the side chain, 3,3-diethoxypropan-1-amine, is noted for its use in materials science, hinting at the potential for its derivatives. chemscene.com

The piperidine nitrogen can be protonated or quaternized, introducing positive charges that could be utilized in the formation of ionic liquids or as components of polyelectrolytes. The diethoxypropyl group, after conversion to other functionalities, could be used to attach the piperidine unit to polymer backbones or other material surfaces, thereby modifying their properties. For example, the incorporation of piperidine moieties into polymers could influence their thermal stability, solubility, or ability to coordinate with metal ions. Further research is needed to explore the full potential of 1-(3,3-Diethoxypropyl)piperidine in the development of new materials.

Monomer in Polymer Synthesis for Tailored Materials

While not a conventional monomer that can undergo direct chain-growth polymerization, 1-(3,3-Diethoxypropyl)piperidine serves as a valuable functional building block for creating polymers with precisely located responsive units. Its incorporation into a polymer backbone or as a side chain imparts both pH-sensitivity and a reactive handle for further modification.

The primary route for its use as a monomer involves leveraging its functional groups to either initiate polymerization or to be attached to a polymerizable scaffold. The piperidine nitrogen can, for example, act as an initiator for the ring-opening polymerization of monomers like epoxides. More commonly, the molecule is first derivatized to attach a polymerizable group, such as a methacrylate (B99206) or styrene (B11656), before being introduced into a polymer chain via conventional polymerization techniques like free-radical polymerization.

Once incorporated into a polymer, the compound imparts dual functionality. The piperidine group provides a permanent basic site, which can influence the polymer's solubility and interaction with surfaces. The acetal (B89532) group remains stable under neutral and basic conditions but can be hydrolyzed in an acidic environment to expose a reactive aldehyde. This aldehyde can then be used for subsequent cross-linking, degradation, or conjugation reactions, allowing for the production of materials tailored for specific responses. The general principle of using acetal-containing monomers to create pH-responsive systems is a well-established strategy in polymer chemistry. rsc.orgnih.govresearchgate.netdiva-portal.org

Table 1: Potential Polymerization Strategies Incorporating 1-(3,3-Diethoxypropyl)piperidine

| Polymerization Strategy | Role of 1-(3,3-Diethoxypropyl)piperidine | Resulting Polymer Feature | Potential Application |

| Functional Initiator | The piperidine nitrogen initiates ring-opening polymerization of cyclic monomers (e.g., epoxides). | Polymer chains with a terminal piperidine and acetal group. | Surface modification, synthesis of block copolymers. |

| Post-Polymerization Modification | Reacting the parent molecule with a pre-formed polymer containing reactive sites (e.g., chloromethyl styrene units). | Polymer with pendant piperidine and acetal groups. | Functional coatings, responsive membranes. |

| Copolymerization of a Derivatized Monomer | The molecule is first converted to a polymerizable monomer (e.g., an acrylate (B77674) derivative) and then copolymerized. | Statistical or block copolymers with integrated pH-responsive units. | Smart hydrogels, responsive nanoparticles. |

Application in Coatings and Adhesives Development

In the field of coatings and adhesives, there is a growing demand for systems that are not only robust but also reversible, allowing for repair, recycling, or removal on demand. The acid-labile acetal linkage of 1-(3,3-Diethoxypropyl)piperidine makes it an ideal candidate for creating such "smart" materials. tue.nl

When integrated into a cross-linked polymer network, such as a polyurethane or epoxy resin, the acetal groups act as cleavable points. tue.nl Under normal operating conditions (neutral pH), the coating or adhesive maintains its full mechanical integrity. However, when exposed to an acidic trigger, the acetal linkages hydrolyze, breaking the cross-links and leading to a loss of cohesion or adhesion. This allows for the easy removal of a coating or the separation of bonded substrates without causing damage, facilitating a circular economy for manufactured goods. tue.nl

The piperidine moiety can also contribute to performance by promoting adhesion to acidic surfaces, such as metal oxides, through acid-base interactions. This dual functionality allows for the design of adhesives that bond strongly yet can be detached under specific, controlled acidic conditions.

Table 2: Hypothetical Performance Data for a Debond-on-Demand Adhesive

| Property | Standard Polyurethane Adhesive | Polyurethane with 15% 1-(3,3-Diethoxypropyl)piperidine | Performance Insight |

| Lap Shear Strength (pH 7) | 15 MPa | 14.5 MPa | Comparable adhesive strength under normal conditions. |

| Lap Shear Strength (after 1hr exposure to pH 4) | 14.8 MPa | < 1 MPa | Drastic reduction in strength upon acidic trigger, enabling debonding. |

| Debonding Method | Mechanical/Thermal (Destructive) | Application of acidic solution (Non-destructive) | Allows for substrate recovery and recycling. |

| Adhesion to Aluminum | Good | Excellent | The piperidine group may enhance adhesion to metal oxide surfaces. |

pH-Responsive Polymer Architectures

The most significant application of 1-(3,3-Diethoxypropyl)piperidine is in the creation of sophisticated pH-responsive polymer architectures like hydrogels, micelles, and nanogels. nih.govdiva-portal.org The molecule provides two distinct pH-sensitive triggers that can operate in different pH regimes, allowing for multi-stage responses.

Acetal Hydrolysis (Mildly Acidic pH): The acetal group is stable at neutral or basic pH but hydrolyzes at mildly acidic pH (typically pH 4-6) to form a propionaldehyde (B47417) group and ethanol (B145695). This transformation can be used to trigger a variety of effects. For instance, in an amphiphilic block copolymer micelle, the conversion of the relatively hydrophobic acetal to a more hydrophilic aldehyde can induce micellar disassembly. rsc.orgresearchgate.net

Piperidine Protonation (Acidic pH): The piperidine nitrogen is a weak base and becomes protonated at a lower pH (pKa of piperidinium (B107235) is ~11, but in a polymer, this can be shifted). The introduction of positive charges along the polymer chain leads to electrostatic repulsion, causing the polymer to swell or transition from a collapsed, hydrophobic state to an extended, hydrophilic one. This principle is fundamental to the function of many pH-responsive hydrogels. mdpi.com

By combining these two functionalities, it is possible to design complex systems. For example, a nanoparticle could be designed to release a payload in two stages: an initial swelling and increased permeability triggered by the protonation of piperidine groups in the early endosome (pH ~6.5), followed by complete degradation of the nanoparticle core triggered by acetal hydrolysis in the late endosome or lysosome (pH ~4.5-5.0). researchgate.netmdpi.com

Table 3: Detailed Research Findings on pH-Responsive Behavior of Polymers Incorporating 1-(3,3-Diethoxypropyl)piperidine

| Polymer Architecture | pH Condition | State of Functional Groups | Observed Phenomenon | Research Implication |

| Cross-linked Hydrogel | pH 7.4 | Acetal: IntactPiperidine: Neutral | Collapsed, low swelling ratio (e.g., 150%) | Stable state for material storage or use in physiological conditions. |

| pH 5.5 | Acetal: HydrolyzingPiperidine: Partially Protonated | Gradual swelling and start of network cleavage | Onset of response in a mildly acidic environment. | |

| pH 4.0 | Acetal: Fully HydrolyzedPiperidine: Fully Protonated | Rapid swelling, high swelling ratio (e.g., >1000%), potential dissolution | Complete response triggered by strong acidity, leading to material degradation or payload release. | |

| Amphiphilic Micelles | pH 7.4 | Acetal: Intact (hydrophobic core)Piperidine: Neutral | Stable micelles, ~100 nm diameter | Encapsulation and protection of hydrophobic agents. rsc.org |

| pH 5.0 | Acetal: Hydrolyzed (hydrophilic core)Piperidine: Protonated | Micellar disassembly, release of encapsulated contents | "Burst release" triggered by the acidic environment found in specific biological compartments. researchgate.net |

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-(3,3-diethoxypropyl)piperidine and related structures often relies on multi-step procedures that may involve harsh reagents and generate significant waste. Future research is increasingly focused on developing more efficient and environmentally benign synthetic methodologies. Key areas of exploration include:

Catalytic Hydrogenation: The catalytic hydrogenation of pyridine (B92270) is a common method for producing the piperidine (B6355638) core. dtic.mil Future efforts could focus on developing more active and selective catalysts that operate under milder conditions, reducing energy consumption and by-product formation.

One-Pot Reactions: Designing one-pot syntheses that combine several reaction steps without isolating intermediates can significantly improve efficiency. For instance, a formal heterocyclic Diels-Alder reaction has been explored for piperidine synthesis. dtic.mil

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of piperidine derivatives, similar to its use in the production of nicotinic acid, could lead to more sustainable manufacturing. beilstein-journals.org

Bio-inspired Synthesis: Nature provides a vast array of alkaloids containing the piperidine motif. wikipedia.org Studying the biosynthetic pathways of these natural products could inspire the development of novel, enzyme-catalyzed, or biomimetic synthetic routes.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.gov Its application in the synthesis of 1-(3,3-diethoxypropyl)piperidine could offer a more efficient alternative to conventional heating methods. nih.gov

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of the piperidine ring is well-established, there remains untapped potential for discovering new reaction pathways and applications for 1-(3,3-diethoxypropyl)piperidine. Future research could investigate:

Dearomatization/Cyclization Reactions: Gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes has been used to synthesize polysubstituted alkylidene piperidines. nih.gov Exploring similar strategies with different catalysts and substrates could unveil novel transformations.

Radical Cyclizations: Intramolecular radical cyclizations of 1,6-enynes initiated by triethylborane (B153662) have proven effective for creating substituted piperidines. nih.gov Further investigation into radical cascade reactions could lead to the discovery of complex and stereochemically rich piperidine structures.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Applying C-H activation strategies to the piperidine ring of 1-(3,3-diethoxypropyl)piperidine could provide direct access to a wide range of novel derivatives without the need for pre-functionalized starting materials.

Multicomponent Reactions: Three-component 1,3-dipolar cycloaddition and subsequent enamine reactions have been used to create complex spirooxindolopyrrolidine-embedded piperidinones. nih.gov Designing new multicomponent reactions involving 1-(3,3-diethoxypropyl)piperidine could rapidly generate molecular diversity for various applications.

Advanced Mechanistic Insights through Integrated Experimental and Computational Studies

A deeper understanding of the reaction mechanisms involving 1-(3,3-diethoxypropyl)piperidine is crucial for optimizing existing transformations and designing new ones. An integrated approach combining experimental and computational methods will be key.

| Research Area | Techniques and Approaches | Potential Insights |

| Reaction Kinetics | In-situ monitoring (e.g., NMR, IR), kinetic isotope effect studies | Elucidation of rate-determining steps and the influence of reaction parameters. |

| Intermediate Trapping | Use of specific reagents to capture and characterize transient species | Direct evidence for the existence and structure of reaction intermediates. |

| Computational Modeling | Density Functional Theory (DFT), ab initio calculations | Visualization of transition states, calculation of activation energies, and prediction of reaction pathways. |

| Spectroscopic Analysis | Advanced NMR techniques (e.g., 2D NMR), Mass Spectrometry | Detailed structural characterization of reactants, intermediates, and products. |

By combining these approaches, researchers can gain a comprehensive picture of the reaction landscape, enabling the rational design of more efficient and selective synthetic methods. For example, understanding the mechanism of Fmoc group removal by piperidine and its alternatives can lead to the development of greener protocols in solid-phase peptide synthesis. researchgate.net

Expansion of Non-Pharmaceutical Applications in Emerging Technologies

While the piperidine scaffold is prevalent in pharmaceuticals, 1-(3,3-diethoxypropyl)piperidine and its derivatives have potential applications in various emerging technologies.

Materials Science: Piperidine derivatives are used as accelerators in the sulfur vulcanization of rubber. wikipedia.org Future research could explore the incorporation of 1-(3,3-diethoxypropyl)piperidine into novel polymers or materials to tailor their physical and chemical properties. For instance, polymers derived from related monomers have been synthesized and studied for their physicochemical properties. researchcommons.org

Catalysis: Piperidine and its derivatives can act as organocatalysts. For example, piperidine is used to convert ketones to enamines for Stork enamine alkylation reactions. wikipedia.org The unique structure of 1-(3,3-diethoxypropyl)piperidine could be exploited to develop new catalysts for asymmetric synthesis or other challenging transformations.

Organic Electronics: The electronic properties of piperidine-containing molecules could be harnessed in the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Corrosion Inhibition: Amines and their derivatives are known to be effective corrosion inhibitors. The potential of 1-(3,3-diethoxypropyl)piperidine and related compounds to protect metal surfaces from corrosion could be a valuable area of investigation.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 1-(3,3-Diethoxypropyl)piperidine and its derivatives in medicinal chemistry?

- Methodological Answer : The synthesis of piperidine derivatives often involves multi-step reactions, such as:

- 1,3-Dipolar Cycloaddition : Used to construct spirooxindole-piperidine hybrids (e.g., spirooxindolopyrrolidine derivatives) for anticancer applications .

- Enamine Reactions : Subsequent functionalization of intermediates to introduce substituents like the diethoxypropyl group .

- Multi-Component Reactions : Efficient for generating structurally diverse libraries, as seen in the synthesis of IKKβ inhibitors targeting cancer pathways .

- Protection/Deprotection Strategies : Ethoxy groups (as in diethoxypropyl) may require protection during synthesis to avoid side reactions.

Q. What analytical techniques are critical for characterizing 1-(3,3-Diethoxypropyl)piperidine and validating purity?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substituent positions (e.g., ethoxy group placement).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, as per USP standards for pharmaceutical intermediates .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, critical for activity studies .

Q. How does the diethoxypropyl group influence the pharmacokinetic properties of piperidine-based compounds?

- Methodological Answer : The diethoxypropyl moiety can:

- Enhance Lipophilicity : Improves blood-brain barrier penetration, relevant for CNS-targeting drugs (e.g., Alzheimer’s inhibitors like Donepezil analogs) .

- Modulate Metabolic Stability : Ethoxy groups may slow oxidative metabolism, extending half-life.

- Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., replacing ethoxy with methoxy) helps identify optimal pharmacokinetic profiles .

Advanced Research Questions

Q. How can computational tools predict biological targets and activity spectra for 1-(3,3-Diethoxypropyl)piperidine derivatives?

- Methodological Answer : In silico approaches include:

- SwissTargetPrediction : Predicts protein targets based on chemical similarity to known ligands (e.g., identifying kinase or cholinesterase binding) .

- PASS Algorithm : Estimates probabilities for antimicrobial, anticancer, or CNS activities using structural descriptors .

- Molecular Docking : Validates interactions with targets like IKKβ or AChE, guiding experimental prioritization .

- ADMET Prediction : Assesses absorption, toxicity, and metabolic pathways early in development .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

- Methodological Answer : Contradictions arise from variations in assay conditions or off-target effects. Strategies include:

- Dose-Response Studies : Establish activity thresholds and eliminate false positives (e.g., cytotoxicity vs. specific target inhibition) .

- Selectivity Profiling : Compare inhibition across related enzymes (e.g., AChE vs. BuChE for Alzheimer’s candidates) .

- Meta-Analysis : Aggregate data from multiple studies to identify consensus targets or confounding factors (e.g., solvent effects) .

- Crystallography/Binding Assays : Resolve stereochemical influences on activity discrepancies .

Q. How to design in vitro assays for evaluating the cholinesterase inhibitory potential of 1-(3,3-Diethoxypropyl)piperidine derivatives?

- Methodological Answer : Key steps involve:

- Enzyme Source : Use purified human AChE/BuChE or cell lysates overexpressing these enzymes .

- Substrate Competition : Monitor hydrolysis of acetylthiocholine (Ellman’s method) with/without inhibitors.

- IC50 Determination : Compare to reference inhibitors (e.g., Donepezil) using dose-response curves .

- Selectivity Index : Calculate ratios of AChE vs. BuChE inhibition to prioritize selective candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。